molecular formula C19H12N2O3 B11166174 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate

Cat. No.: B11166174
M. Wt: 316.3 g/mol
InChI Key: PMMSPFZWBJAARL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate is a compound that belongs to the class of benzisoxazole derivatives. . The structure of this compound consists of a benzisoxazole ring fused with a phenyl group and a nicotinate moiety, making it a unique and interesting compound for research and development.

Preparation Methods

The synthesis of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate can be achieved through various synthetic routes. One common method involves the reaction of 3-phenyl-1,2-benzisoxazole with nicotinic acid under specific reaction conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as sodium hydride (NaH), to facilitate the formation of the desired product . Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For example, the compound can undergo oxidation reactions in the presence of strong oxidizing agents, leading to the formation of oxidized derivatives. Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced products. Substitution reactions can occur at specific positions on the benzisoxazole ring, leading to the formation of substituted derivatives . Common reagents and conditions used in these reactions include strong bases, such as sodium hydride (NaH), and solvents like dimethylformamide (DMF).

Scientific Research Applications

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate has been studied for its potential applications in various scientific research fields. In chemistry, it serves as a valuable intermediate for the synthesis of other complex molecules. In biology, it has shown promising activities as an anticancer, antimicrobial, and anti-inflammatory agent . In medicine, benzisoxazole derivatives, including this compound, have been explored for their potential use in the development of new therapeutic agents for various diseases . Additionally, the compound has applications in the industry as a building block for the synthesis of functional materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-1,2-benzisoxazol-6-yl nicotinate involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. For example, benzisoxazole derivatives have been shown to inhibit the activity of enzymes involved in inflammation and cancer progression . The molecular targets and pathways involved in the action of this compound are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

3-Phenyl-1,2-benzisoxazol-6-yl nicotinate can be compared with other similar compounds, such as 3-phenyl-1,2-benzisoxazole and 3-phenyl-1,2-benzisoxazol-5-yl nicotinate. These compounds share a similar benzisoxazole core structure but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of a phenyl group and a nicotinate moiety, which imparts distinct chemical and biological properties . Other similar compounds include 3-methyl-1,2-benzisoxazole and 3-ethyl-1,2-benzisoxazole, which have been studied for their diverse biological activities .

Properties

Molecular Formula

C19H12N2O3

Molecular Weight

316.3 g/mol

IUPAC Name

(3-phenyl-1,2-benzoxazol-6-yl) pyridine-3-carboxylate

InChI

InChI=1S/C19H12N2O3/c22-19(14-7-4-10-20-12-14)23-15-8-9-16-17(11-15)24-21-18(16)13-5-2-1-3-6-13/h1-12H

InChI Key

PMMSPFZWBJAARL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC3=C2C=CC(=C3)OC(=O)C4=CN=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.